molecular formula C21H24N4O B2772668 N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide CAS No. 1356678-64-2

N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide

Cat. No. B2772668
CAS RN: 1356678-64-2
M. Wt: 348.45
InChI Key: KTXNITWXBLBXKD-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide” is a complex organic compound. It belongs to the class of pyrazole derivatives, which are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole derivatives are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel N-methyl-substituted pyrazole carboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of these compounds is further characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives, including “N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide”, can participate in various chemical reactions. For instance, they can undergo reactions with aromatic and heteroaromatic sulfonamides to form N-methyl-substituted pyrazole carboxamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Future Directions

The future directions in the research of pyrazole derivatives, including “N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide”, involve the development of green methodologies for their synthesis. This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24(21(15-22)13-8-14-21)20(26)19-17-11-6-3-7-12-18(17)25(23-19)16-9-4-2-5-10-16/h2,4-5,9-10H,3,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXNITWXBLBXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C2=C1CCCCC2)C3=CC=CC=C3)C4(CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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